molecular formula C21H24Cl2N6O2 B12699030 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (+-)- CAS No. 110622-76-9

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (+-)-

Cat. No.: B12699030
CAS No.: 110622-76-9
M. Wt: 463.4 g/mol
InChI Key: HBJVDWBCFDXMKC-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- is a complex organic compound with a molecular formula of C21H24N6O2·2HCl. This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the dimethyl and dihydrochloride groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other purine derivatives with different substituents, such as:

  • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-2-pyridinylmethyl)amino)ethyl)-, dihydrochloride
  • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-4-pyridinylmethyl)amino)ethyl)-, dihydrochloride

These compounds share a similar core structure but differ in the position and nature of the substituents, which can significantly impact their chemical properties and biological activities.

Properties

CAS No.

110622-76-9

Molecular Formula

C21H24Cl2N6O2

Molecular Weight

463.4 g/mol

IUPAC Name

1,3-dimethyl-7-[2-[[phenyl(pyridin-3-yl)methyl]amino]ethyl]purine-2,6-dione;dihydrochloride

InChI

InChI=1S/C21H22N6O2.2ClH/c1-25-19-18(20(28)26(2)21(25)29)27(14-24-19)12-11-23-17(15-7-4-3-5-8-15)16-9-6-10-22-13-16;;/h3-10,13-14,17,23H,11-12H2,1-2H3;2*1H

InChI Key

HBJVDWBCFDXMKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CN=CC=C4.Cl.Cl

Origin of Product

United States

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